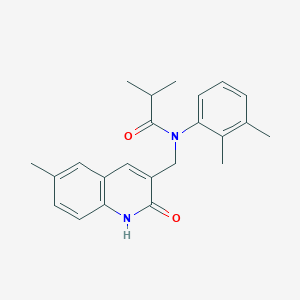
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide, also known as DMH-I-3, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based molecules, which are known for their diverse biological activities.
科学研究应用
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications is in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy.
In addition to cancer treatment, this compound has also been studied for its anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the activation of the caspase cascade, which leads to apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In addition, this compound has been shown to modulate the activity of various enzymes, such as tyrosine kinases and phosphatases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also inhibits the migration and invasion of cancer cells, which are important processes in metastasis. In macrophages, this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. In neurons, this compound protects against oxidative stress and neurotoxicity.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. This compound also has a broad range of potential applications, making it a versatile tool for research. However, there are also some limitations to using this compound in lab experiments. One limitation is that it may have off-target effects, which can complicate data interpretation. Another limitation is that this compound may not be effective in all types of cancer or in all stages of disease progression.
未来方向
There are several potential future directions for research on N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to explore its potential applications in other fields, such as immunology and infectious diseases. Additionally, future studies could focus on optimizing the synthesis and purification of this compound to improve its yield and purity. Finally, studies could investigate the potential synergistic effects of this compound with other compounds, such as chemotherapy drugs or immunotherapy agents.
Conclusion
This compound is a quinoline-based compound that has been studied for its potential therapeutic applications in cancer treatment, inflammation, and neuroprotection. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis, inhibit inflammation, and modulate cell signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. Future research could focus on further investigating its mechanism of action, exploring its potential applications in other fields, and optimizing its synthesis and purification.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide involves the reaction of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with N-(2,3-dimethylphenyl)isobutyramide in the presence of a base catalyst. The resulting product is a yellow solid that can be purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14(2)23(27)25(21-8-6-7-16(4)17(21)5)13-19-12-18-11-15(3)9-10-20(18)24-22(19)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIICTOOSVSPUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC(=C3C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

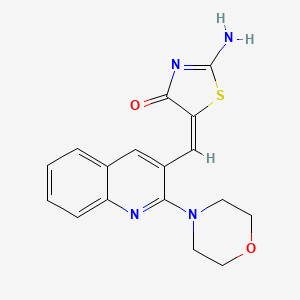
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)
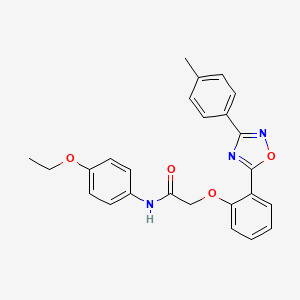
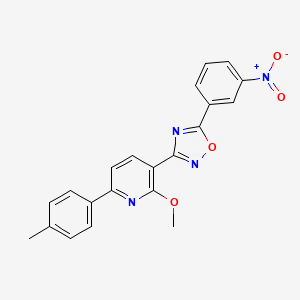
![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)



![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)


![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)
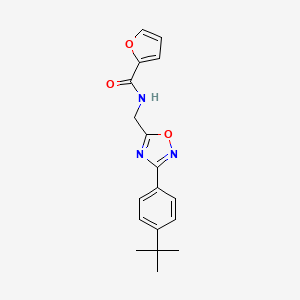
![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)